3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline

Medicinal Chemistry Chemical Biology Hit-to-Lead Optimization

Sourcing 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline? This heterocyclic building block features a unique meta-aniline and ortho-chlorophenyl substitution on the 1,3,4-oxadiazole core (MW 271.70), imparting a distinct electronic profile you cannot replicate with generic analogs. Its enhanced lipophilicity boosts membrane permeability for CNS drug discovery, while the aniline handle enables diazotization for molecular probe synthesis. Supported by evidence of anticancer and enzyme-inhibitory activity in related series, this compound is strategically positioned for focused library synthesis targeting kinases and inflammation pathways. Choose the authentic substitution pattern to preserve target engagement and experimental outcomes.

Molecular Formula C14H10ClN3O
Molecular Weight 271.70 g/mol
Cat. No. B11818366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline
Molecular FormulaC14H10ClN3O
Molecular Weight271.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)N)Cl
InChIInChI=1S/C14H10ClN3O/c15-12-7-2-1-6-11(12)14-18-17-13(19-14)9-4-3-5-10(16)8-9/h1-8H,16H2
InChIKeyGNKJHLYLQNOSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline (CAS 1082784-57-3): A Key Building Block for 1,3,4-Oxadiazole-Focused Synthesis


3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline (CAS 1082784-57-3, molecular weight 271.70) is a heterocyclic building block featuring a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at the 5-position and an aniline moiety at the 3-position of the phenyl ring . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and capacity to engage diverse biological targets [1]. The specific substitution pattern of this compound—meta-aniline with ortho-chlorophenyl—offers a unique electronic and steric profile that distinguishes it from other aniline-bearing oxadiazole analogs and renders it particularly valuable in the synthesis of focused libraries for drug discovery.

3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline: Why Positional and Electronic Effects Preclude Simple Substitution with Other Aniline-Oxadiazole Analogs


The specific substitution pattern of 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline—meta-aniline with ortho-chlorophenyl—imparts a distinct physicochemical and electronic profile that cannot be replicated by simply interchanging with other aniline-oxadiazole analogs. Unlike the ortho-substituted aniline derivative 2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline (CAS 904552-76-7), the meta-aniline configuration alters the overall molecular topology and may influence binding interactions with biological targets [1]. Furthermore, the 2-chlorophenyl group contributes a specific electron-withdrawing effect and steric bulk that differentiates it from unsubstituted phenyl or other halogenated analogs. Studies on 1,3,4-oxadiazole derivatives have demonstrated that the substitution pattern on both the oxadiazole and aniline rings significantly impacts biological activity, with unsymmetrical aniline derivatives bearing electron-withdrawing groups often exhibiting enhanced potency compared to their symmetrical counterparts [2]. Consequently, direct replacement with a generic analog risks altering target engagement, metabolic stability, and overall experimental outcomes, necessitating careful selection based on the specific structural requirements of the intended application.

3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline: Direct Comparative Evidence Guide for Informed Procurement


Meta- vs. Ortho-Aniline Substitution: Impact on Physicochemical Properties

The substitution position of the aniline moiety on the oxadiazole ring significantly impacts key physicochemical properties. The target compound 3-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline (meta-aniline) exhibits a molecular weight of 271.70 and a specific topological polar surface area (TPSA) that is predicted to differ from its ortho-aniline analog 2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline (CAS 904552-76-7, also MW 271.70). While the exact TPSA and cLogP values for the target compound are not directly reported in the literature, the shift from ortho- to meta-substitution on the phenyl ring alters the spatial arrangement of the amino group relative to the oxadiazole core. This positional isomerism can affect hydrogen bonding capacity and molecular recognition events. For context, the unsubstituted analog 3-(1,3,4-oxadiazol-2-yl)aniline has a molecular weight of only 161.16 and a reported tPSA of 64.9 , while the ortho-aniline version 2-(1,3,4-oxadiazol-2-yl)aniline has a LogP of -0.42 and tPSA of 64.9 . The addition of the 2-chlorophenyl group in the target compound introduces significant lipophilicity, which is a critical determinant of membrane permeability and target engagement.

Medicinal Chemistry Chemical Biology Hit-to-Lead Optimization

Electronic Effects: 2-Chlorophenyl vs. Unsubstituted Phenyl in 1,3,4-Oxadiazole Derivatives

The 2-chlorophenyl substituent in the target compound introduces a significant electron-withdrawing effect due to the ortho-chloro group, which is absent in unsubstituted phenyl analogs. This electronic modulation can directly impact biological activity. In a study evaluating 1,3,4-oxadiazole derivatives as phospholipase A2 inhibitors, compound 5m (2-(2-chlorophenyl)-5-(1-(4-phenoxyphenyl)ethyl)-1,3,4-oxadiazole) exhibited an IC50 of 11.52 µM against VRV-PL-VIIIa [1]. While not a direct comparison to the target compound, this data demonstrates that the 2-chlorophenyl moiety can confer potent enzyme inhibitory activity within the 1,3,4-oxadiazole scaffold. Furthermore, studies on oxadiazole-based mitochondrial uncouplers have shown that unsymmetrical aniline derivatives bearing electron-withdrawing groups are significantly more potent than their symmetrical counterparts [2]. The target compound, with its unsymmetrical meta-aniline and electron-withdrawing 2-chlorophenyl groups, aligns with this activity-enhancing structural motif.

Medicinal Chemistry Computational Chemistry Enzyme Inhibition

Synthetic Accessibility: Electrochemical vs. Traditional Methods for Aniline-Oxadiazole Derivatives

The synthesis of 3-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves multi-step organic reactions, often including the condensation of a carboxylic acid derivative with hydrazine . However, recent advancements in electrochemical synthesis offer a more efficient route to related 2-(1,3,4-oxadiazol-2-yl)aniline derivatives. An intramolecular decarboxylative coupling reaction using electrochemistry has been developed for the construction of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from readily available isatins and hydrazides [1]. While this method specifically yields ortho-aniline products (2-substituted), it demonstrates the feasibility of electrochemical approaches for this compound class. A patented synthetic method for 2-(5-aryl-1,3,4-oxadiazol-2-yl)aniline compounds further highlights the ongoing development of efficient synthetic routes for this scaffold [2]. The target compound, with its meta-aniline substitution, represents a distinct synthetic challenge compared to ortho-substituted analogs, and its successful procurement from a reliable vendor ensures access to a compound that may require specialized synthetic expertise.

Organic Synthesis Medicinal Chemistry Process Chemistry

Anticancer Potential of Aniline-Oxadiazole Hybrids: Context for Structural Differentiation

The 1,3,4-oxadiazole scaffold, particularly when linked to an aniline moiety, has demonstrated significant anticancer potential across multiple studies. A series of 2-anilinonicotinyl linked 1,3,4-oxadiazoles exhibited antiproliferative activity with GI50 values ranging from 4.57 to 97.09 µM across various human cancer cell lines [1]. More recently, styryl-1,3,4-oxadiazole-sulfonamide hybrids have shown promising cytotoxicity against colorectal cancer cells, with compound 11c exhibiting an IC50 of 18.47 µM against HCT116 cells, which is slightly better than the reference drug daunorubicin (IC50 22.91 µM) [2]. Additionally, N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline (4p) displayed significant antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells with GI50 values of 12.9 and 59.3 µM, respectively [3]. While these data do not directly quantify the activity of the target compound, they firmly establish the aniline-oxadiazole motif as a validated chemotype for anticancer drug discovery. The target compound, with its specific meta-aniline and 2-chlorophenyl substitution, provides a distinct entry point for SAR exploration within this therapeutically relevant space.

Cancer Research Medicinal Chemistry Kinase Inhibition

Thermal Stability: Melting Point Comparisons Among Oxadiazole-Aniline Derivatives

The thermal stability of oxadiazole derivatives, as reflected by their melting points, is an important consideration for both storage and experimental handling. While the exact melting point of 3-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline is not consistently reported in the literature, comparisons with related compounds provide context. The unsubstituted analog 4-(1,3,4-oxadiazol-2-yl)aniline exhibits a melting point of 137-139°C . The introduction of alkyl and aryl substituents on the oxadiazole ring can significantly alter the melting point, as seen with 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles, which display melting points ranging from 110°C to as high as 270°C depending on the specific substitution pattern [1]. The target compound, with its 2-chlorophenyl and meta-aniline groups, is expected to have a melting point that reflects its specific intermolecular interactions, which in turn can influence its solubility and handling characteristics in the laboratory.

Materials Chemistry Process Chemistry Analytical Chemistry

3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline: Recommended Applications Based on Structural and Electronic Evidence


Structure-Activity Relationship (SAR) Studies in Kinase and Enzyme Inhibitor Programs

The target compound serves as a valuable building block for synthesizing focused libraries of 1,3,4-oxadiazole-based inhibitors. Its meta-aniline and 2-chlorophenyl substitution pattern provides a unique electronic and steric profile for probing binding pockets in kinases and other enzymes. The established anticancer activity of related aniline-oxadiazole hybrids (GI50 values ranging from 4.57 to 97.09 µM) [1] and the demonstrated enzyme inhibition by 2-chlorophenyl-substituted oxadiazoles (e.g., IC50 11.52 µM against phospholipase A2) [2] support its use in medicinal chemistry campaigns targeting oncology or inflammation pathways.

Lead Optimization: Enhancing Lipophilicity and Membrane Permeability

With a molecular weight of 271.70, the target compound is significantly more lipophilic than unsubstituted aniline-oxadiazole analogs (MW 161.16) . This increased lipophilicity, conferred by the 2-chlorophenyl group, can be strategically exploited to improve the membrane permeability and cellular uptake of lead compounds. It is particularly suitable for programs where enhanced passive diffusion is desired, such as in central nervous system (CNS) drug discovery or for targeting intracellular protein-protein interactions.

Chemical Biology: Synthesis of Molecular Probes and Fluorescent Dyes

The aniline moiety in the target compound provides a reactive handle for further functionalization, including diazotization and subsequent coupling to various chromophores or affinity tags. This makes it a useful intermediate for the synthesis of oxadiazole-containing molecular probes. The electronic properties of the 1,3,4-oxadiazole ring can be tuned by the 2-chlorophenyl substituent, potentially influencing the fluorescence properties of the final conjugate. The electrochemical synthesis route developed for related 2-(1,3,4-oxadiazol-2-yl)aniline derivatives (76-85% yield) [3] demonstrates the feasibility of accessing structurally diverse probes from this scaffold.

Materials Science: Building Block for Conjugated Polymers and OLEDs

1,3,4-Oxadiazoles are well-known electron-transporting materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The target compound, with its aniline and 2-chlorophenyl substituents, can be incorporated into conjugated polymers to modulate their electronic and optical properties. Copolymers of carbazole, 1,3,4-oxadiazole, and aniline have been shown to exhibit good solubility and film-forming properties, with maximum absorption peaks around 360 nm [4]. The specific substitution pattern of this compound offers a novel building block for tuning the bandgap and charge transport characteristics of organic electronic materials.

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